![molecular formula C12H7NO B1209947 5H-Indeno[1,2-b]pyridin-5-one CAS No. 3882-46-0](/img/structure/B1209947.png)
5H-Indeno[1,2-b]pyridin-5-one
Vue d'ensemble
Description
5H-Indeno[1,2-b]pyridin-5-one is a chemical compound with the molecular formula C12H7NO . It is a member of pyridines .
Synthesis Analysis
There are several methods for the synthesis of 5H-Indeno[1,2-b]pyridin-5-one. One method involves a one-pot synthesis from the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . Another method involves a catalyst-free one-pot domino reaction for the selective synthesis of functionalized 2,8-oxazabicyclo .
Molecular Structure Analysis
The molecular structure of 5H-Indeno[1,2-b]pyridin-5-one can be analyzed using its molecular formula C12H7NO . The molecular weight is 181.19 g/mol .
Chemical Reactions Analysis
The luminescence of 5H-Indeno[1,2-b]pyridin-5-one can be affected by substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-Indeno[1,2-b]pyridin-5-one include a density of 1.3±0.1 g/cm3, a boiling point of 390.8±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .
Applications De Recherche Scientifique
Pharmacology
4-aza-9-fluorenone and its derivatives have shown a range of biological activities that make them attractive scaffolds for drug development. They exhibit antibacterial activity against strains like Bacillus subtilis, as well as antifungal , antiprotozoal , herbicidal , and antiproliferative qualities . Additionally, they have been reported to regulate enzyme activity, showing adenosine A2 receptor binding and phosphodiesterase inhibition , which are crucial in various physiological processes .
Material Science
In material science, 4-aza-9-fluorenone is used in organic light-transmitting devices (OLEDs) as electron-transporting host materials. Its unique photophysical properties are leveraged to enhance the performance of OLEDs, which are critical in the development of displays and lighting .
Chemistry
Chemically, 4-aza-9-fluorenone is utilized in synthetic organic chemistry as a building block for constructing complex molecules. Its reactivity allows for the synthesis of various heterocyclic compounds, which can serve as intermediates in the production of more complex chemical entities .
Environmental Applications
Research has explored the use of 4-aza-9-fluorenone in environmental remediation . Studies have investigated enhancing the water solubility of fluorenone compounds to aid in the removal of toxic and carcinogenic polycyclic aromatic hydrocarbons from the environment .
Industrial Uses
4-aza-9-fluorenone’s fluorescent and luminescent properties make it useful in the development of optical materials and sensors . These applications are significant in industries that require sensitive detection and signaling systems .
Medical Research
In medical research, 4-aza-9-fluorenone is part of early discovery research, where it is provided to researchers as a rare and unique chemical for the exploration of new therapeutic agents. Its properties are studied for potential applications in treating various diseases .
Spectrophotometric Analysis
The compound is subject to spectrophotometric analysis to understand its photophysical properties better. This analysis is crucial in designing compounds with desired fluorescence characteristics for applications in bioimaging and diagnostics .
Synthesis of Alkaloids
4-aza-9-fluorenone is involved in the total synthesis of alkaloids . These alkaloids, isolated from plants like those belonging to the Annonaceae family, have significant pharmacological interest due to their diverse biological properties .
Mécanisme D'action
Mode of Action
The mode of action of 4-aza-9-fluorenone involves a cyclization process. Derivatives of 1,3-indandione containing a carbon chain with a δ-carbonyl group in position 2 cyclize upon heating with ammonium acetate in glacial acetic acid to form derivatives of 1,4-dihydro-4-aza-9-fluorenone . These derivatives are readily oxidized to the corresponding 4-aza-9-fluorenones .
Biochemical Pathways
It’s known that the compound is involved in the cyclization process of certain derivatives of 1,3-indandione . This suggests that 4-aza-9-fluorenone may play a role in biochemical pathways involving these derivatives.
Result of Action
The compound’s involvement in the cyclization process of certain derivatives of 1,3-indandione suggests that it may have an impact on the molecular structure of these derivatives .
Orientations Futures
Propriétés
IUPAC Name |
indeno[1,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHFQGLEIGIEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192081 | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Indeno[1,2-b]pyridin-5-one | |
CAS RN |
3882-46-0 | |
| Record name | 5H-Indeno[1,2-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3882-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-indeno[1,2-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Azafluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


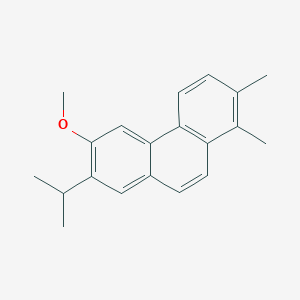
![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)
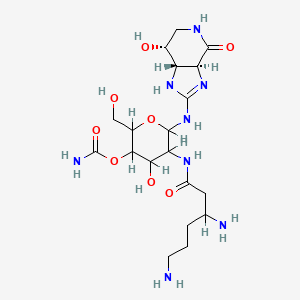

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)
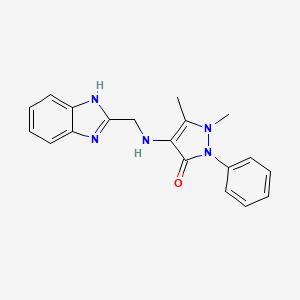



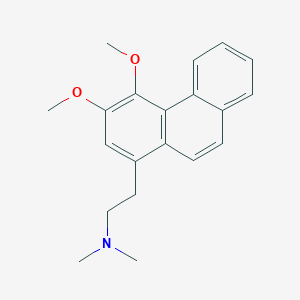
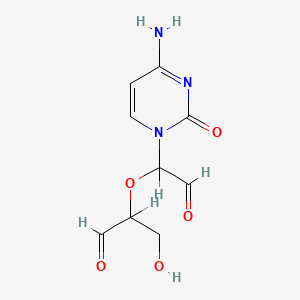
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)

